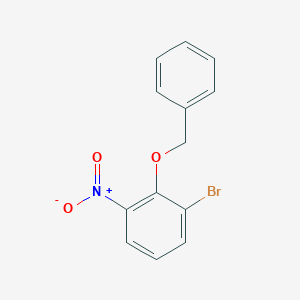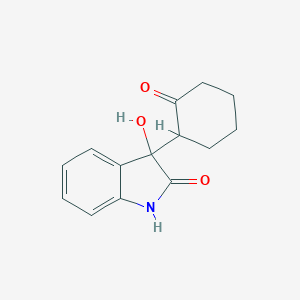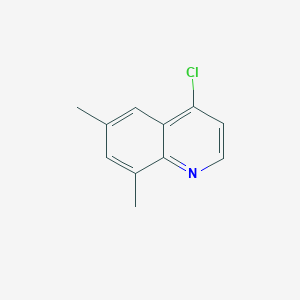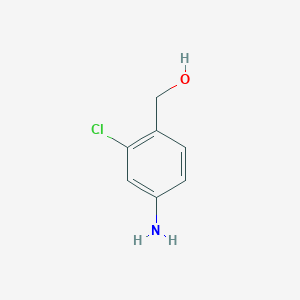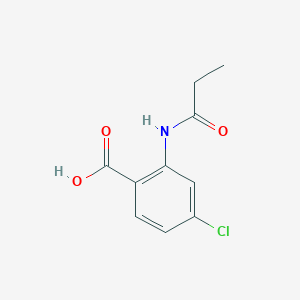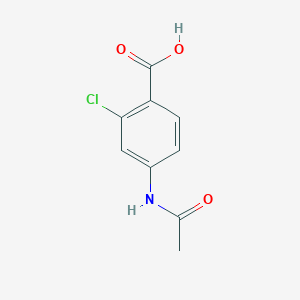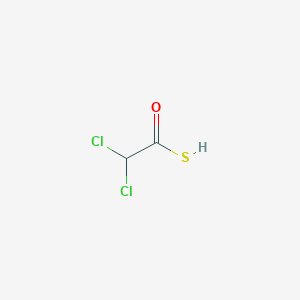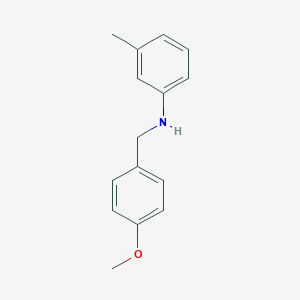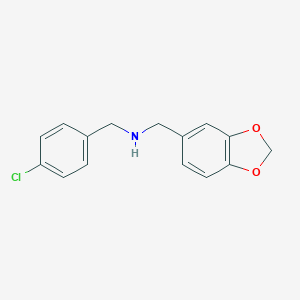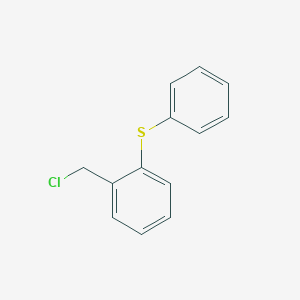
2-(Phenylthio)benzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylthio)benzyl chloride is a chemical compound that is widely used in scientific research. It is primarily used in the synthesis of various organic compounds and is an essential reagent in many chemical reactions. This compound is also known as 2-(phenylthio)benzyl chloride or 2-Phenylthiobenzyl chloride and has the chemical formula C13H11ClS.
Mécanisme D'action
The mechanism of action of 2-(Phenylthio)benzyl chloride is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various chemical reactions. This compound is also known to act as a mild oxidizing agent, and it can be used to oxidize various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Phenylthio)benzyl chloride. However, it is known to be a toxic compound and can cause irritation to the skin, eyes, and respiratory system. This compound should be handled with care, and proper safety precautions should be taken when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Phenylthio)benzyl chloride in lab experiments include its high yield and purity, its ability to act as a nucleophile and mild oxidizing agent, and its versatility in the synthesis of various organic compounds. The limitations of using this compound in lab experiments include its toxicity and the need for proper safety precautions when handling it.
Orientations Futures
There are several future directions for the use of 2-(Phenylthio)benzyl chloride in scientific research. One potential direction is the synthesis of new biologically active molecules using this compound as a starting material. Another potential direction is the development of new synthetic routes for the synthesis of this compound, which could lead to improved yields and purity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Conclusion:
In conclusion, 2-(Phenylthio)benzyl chloride is an essential reagent in many chemical reactions and is widely used in scientific research. Its ability to act as a nucleophile and mild oxidizing agent makes it a versatile compound in the synthesis of various organic compounds. However, caution should be taken when handling this compound due to its toxicity. Further research is needed to understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Méthodes De Synthèse
The synthesis of 2-(Phenylthio)benzyl chloride involves the reaction between 2-chlorobenzyl chloride and thiophenol. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of this reaction is typically high, and the purity of the final product can be easily achieved through simple purification techniques such as recrystallization.
Applications De Recherche Scientifique
2-(Phenylthio)benzyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the synthesis of various biologically active molecules such as benzylthio-containing peptides, heterocyclic compounds, and benzylthio-containing steroids. This compound is also used in the synthesis of various dyes and pigments.
Propriétés
Numéro CAS |
1527-15-7 |
|---|---|
Nom du produit |
2-(Phenylthio)benzyl chloride |
Formule moléculaire |
C13H11ClS |
Poids moléculaire |
234.74 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11ClS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 |
Clé InChI |
COLPCCMCYYQDPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CCl |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



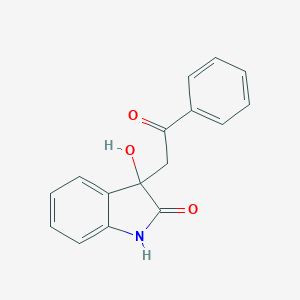
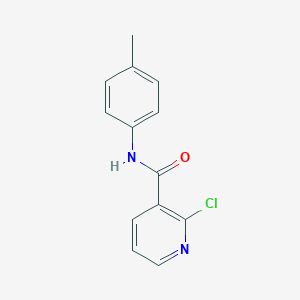
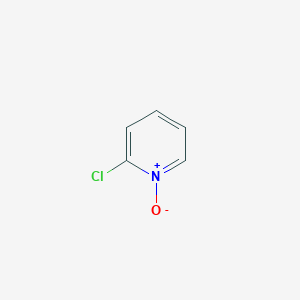
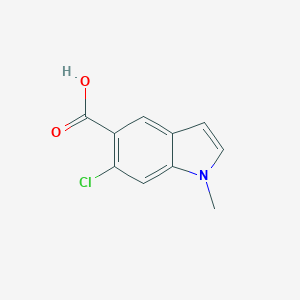
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
